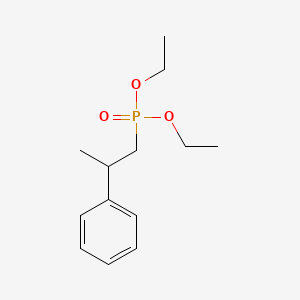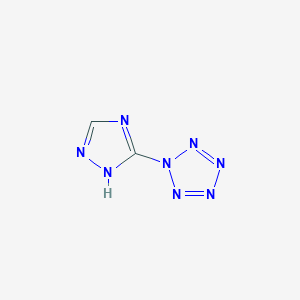
(1H-1,2,4-Triazol-5-yl)-1H-pentazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-1,2,4-Triazol-5-yl)-1H-pentazole is a heterocyclic compound that contains both a triazole and a pentazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1H-1,2,4-Triazol-5-yl)-1H-pentazole typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
(1H-1,2,4-Triazol-5-yl)-1H-pentazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The triazole and pentazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles and nucleophiles: Halogens, alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole and pentazole compounds .
Aplicaciones Científicas De Investigación
(1H-1,2,4-Triazol-5-yl)-1H-pentazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (1H-1,2,4-Triazol-5-yl)-1H-pentazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to the modulation of their activity. For example, it may inhibit enzymes or disrupt cellular processes, resulting in its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,4-Triazole: A simpler analog that lacks the pentazole ring but shares similar chemical properties.
1H-Pentazole: Contains only the pentazole ring and exhibits different reactivity compared to the combined triazole-pentazole structure.
Uniqueness
(1H-1,2,4-Triazol-5-yl)-1H-pentazole is unique due to the presence of both triazole and pentazole rings, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
652148-76-0 |
|---|---|
Fórmula molecular |
C2H2N8 |
Peso molecular |
138.09 g/mol |
Nombre IUPAC |
1-(1H-1,2,4-triazol-5-yl)pentazole |
InChI |
InChI=1S/C2H2N8/c1-3-2(5-4-1)10-8-6-7-9-10/h1H,(H,3,4,5) |
Clave InChI |
TZISPNIJRWVDCU-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=N1)N2N=NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




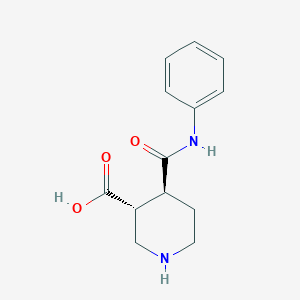

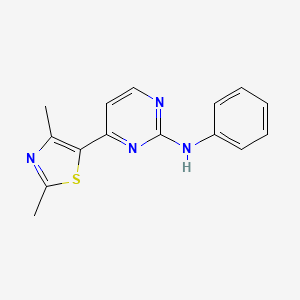
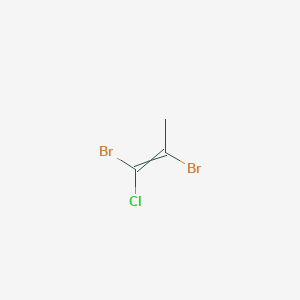
![Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12544150.png)
![1H,3H-Thieno[3,4-c]thiophen-1-one](/img/structure/B12544152.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)
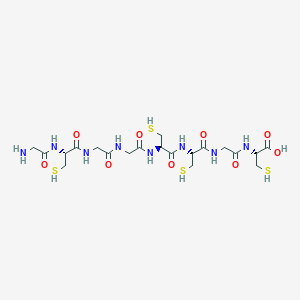
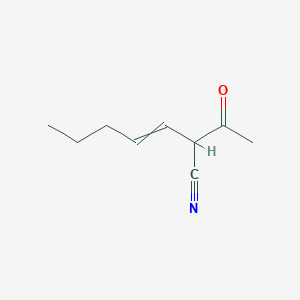
![N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium](/img/structure/B12544189.png)
